molecular formula C15H9N3O B2947945 1,2,4-Triazatriphenylen-3-ol CAS No. 32723-14-1

1,2,4-Triazatriphenylen-3-ol

Cat. No. B2947945
CAS RN: 32723-14-1
M. Wt: 247.257
InChI Key: XXORNVYOBUOSMZ-UHFFFAOYSA-N
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Description

1,2,4-Triazatriphenylen-3-ol, also known as TAP or TATO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TAP belongs to the family of triazoles and has a unique structure that makes it an attractive candidate for various research fields.

Mechanism of Action

The mechanism of action of 1,2,4-Triazatriphenylen-3-ol is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. 1,2,4-Triazatriphenylen-3-ol has been shown to selectively bind to certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
Biochemical and Physiological Effects:
1,2,4-Triazatriphenylen-3-ol has been shown to have low toxicity and is not known to have any harmful effects on living organisms. However, its effects on biochemical and physiological processes are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2,4-Triazatriphenylen-3-ol in lab experiments is its high selectivity for metal ions, which allows for accurate detection and measurement. However, 1,2,4-Triazatriphenylen-3-ol is not suitable for use in certain environments, such as highly acidic or basic conditions, and may not be effective for the detection of certain metal ions.

Future Directions

Future research on 1,2,4-Triazatriphenylen-3-ol could focus on its potential applications in drug development, as well as its use in the synthesis of new materials for various applications. Additionally, further studies could be conducted to better understand the mechanism of action of 1,2,4-Triazatriphenylen-3-ol and its effects on biochemical and physiological processes.

Synthesis Methods

1,2,4-Triazatriphenylen-3-ol can be synthesized through a multistep process involving the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-aminophenol. The resulting product is then subjected to further reactions to obtain 1,2,4-Triazatriphenylen-3-ol in high purity.

Scientific Research Applications

1,2,4-Triazatriphenylen-3-ol has been found to have various applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as a scaffold for the development of new drugs. 1,2,4-Triazatriphenylen-3-ol has also been used in the synthesis of new materials for applications in optoelectronics and catalysis.

properties

IUPAC Name

2H-phenanthro[9,10-e][1,2,4]triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXORNVYOBUOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=O)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazatriphenylen-3-ol

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